![molecular formula C7H6N4O2 B2931221 7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 68262-33-9](/img/structure/B2931221.png)
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
“7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 68262-33-9. It has a molecular weight of 178.15 . The compound is solid in physical form .
Synthesis Analysis
A method for the synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, which are structurally similar to the compound , has been described in the literature . The optimal method for synthesis involves the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .Molecular Structure Analysis
The Inchi Code for the compound is 1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 178.15 . The Inchi Code for the compound is 1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) .Scientific Research Applications
Regioselective Synthesis
A study detailed the regioselective synthesis of 1- and 4-substituted derivatives, indicating the versatility of 7-aminopyrazolo[1,5-a]pyrimidine as a core structure for chemical modifications. These derivatives were synthesized through reactions involving highly reactive intermediates, showcasing the compound's potential in creating a diverse array of chemicals with potential biological applications (Drev et al., 2014).
Antimicrobial Activity
Another research focus involves evaluating the antimicrobial properties of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These studies highlight the potential use of 7-aminopyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents, demonstrating significant activity against various microorganisms (Gein et al., 2009).
Novel Pyrazolo[1,5-c] Derivatives
Research has also explored the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, underscoring the compound’s utility in generating new chemical entities that could serve as leads for further pharmacological exploration (Atta, 2011).
Hepatitis C Virus Inhibition
A particularly notable application is in the development of hepatitis C virus (HCV) inhibitors. A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of HCV, marking an important step in the search for new antiviral drugs (Hwang et al., 2012).
Receptor Tyrosine Kinase Inhibition
The compound has also been a focus in the development of receptor tyrosine kinase inhibitors, with specific derivatives showing potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. This research underscores the potential therapeutic applications of 7-aminopyrazolo[1,5-a]pyrimidine derivatives in cancer and other diseases involving receptor tyrosine kinases (Frey et al., 2008).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include this compound, have a wide range of biological activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
properties
IUPAC Name |
7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBOSULVMIULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
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